molecular formula C23H31NO6 B12183733 4-butyl-7-methyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate

4-butyl-7-methyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate

Cat. No.: B12183733
M. Wt: 417.5 g/mol
InChI Key: OHTVMERIFSDQGX-UHFFFAOYSA-N
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Description

4-butyl-7-methyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound combines the structural features of a coumarin with a tert-butoxycarbonyl-protected amino acid, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-7-methyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate typically involves multiple steps:

    Synthesis of the Coumarin Core: The coumarin core can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid catalyst.

    Introduction of the Butyl and Methyl Groups: Alkylation reactions are used to introduce the butyl and methyl groups at the appropriate positions on the coumarin ring.

    Formation of the Ester Linkage: The ester linkage is formed by reacting the coumarin derivative with 4-[(tert-butoxycarbonyl)amino]butanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl and methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the coumarin ring, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Products include alcohols, aldehydes, and carboxylic acids.

    Reduction: Products include alcohols.

    Substitution: Products vary depending on the nucleophile used but can include amides, thioesters, and other derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its coumarin core is a valuable scaffold for the development of fluorescent probes and sensors.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors, particularly targeting enzymes involved in metabolic pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticoagulant, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 4-butyl-7-methyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The coumarin core can inhibit enzyme activity by binding to the active site, while the butanoate moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4-methylcoumarin: Known for its fluorescent properties and used in various biochemical assays.

    4-methylumbelliferone: Used as a substrate in enzyme assays and has anti-inflammatory properties.

    Coumarin-3-carboxylic acid: Studied for its anticoagulant and anticancer activities.

Uniqueness

4-butyl-7-methyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate is unique due to its combination of a coumarin core with a tert-butoxycarbonyl-protected amino acid. This structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for various applications in drug design and material science.

Properties

Molecular Formula

C23H31NO6

Molecular Weight

417.5 g/mol

IUPAC Name

(4-butyl-7-methyl-2-oxochromen-5-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C23H31NO6/c1-6-7-9-16-14-20(26)29-18-13-15(2)12-17(21(16)18)28-19(25)10-8-11-24-22(27)30-23(3,4)5/h12-14H,6-11H2,1-5H3,(H,24,27)

InChI Key

OHTVMERIFSDQGX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(=O)CCCNC(=O)OC(C)(C)C

Origin of Product

United States

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